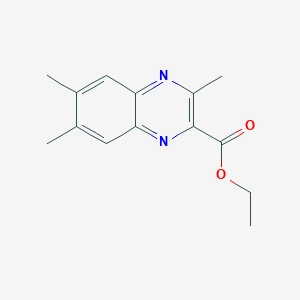

Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,6,7-trimethylquinoxaline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O2/c1-5-18-14(17)13-10(4)15-11-6-8(2)9(3)7-12(11)16-13/h6-7H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMVHKBHWGVICPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C=C(C(=CC2=N1)C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies for Ethyl 3,6,7 Trimethylquinoxaline 2 Carboxylate and Analogues

Established Synthetic Routes to Quinoxaline-2-carboxylate Derivatives

The synthesis of the quinoxaline (B1680401) scaffold, a privileged bicyclic nitrogen-containing heterocycle, is a well-established area of organic chemistry. orgsyn.orgsigmaaldrich.com These derivatives are typically synthesized through the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. sigmaaldrich.com Over the years, numerous methodologies have been developed to enhance efficiency, yield, and substrate scope.

Condensation Reactions Involving o-Phenylenediamines and α-Dicarbonyl Precursors

The most traditional and widely employed method for quinoxaline synthesis is the condensation reaction between an o-phenylenediamine (B120857) and an α-dicarbonyl compound. nih.govmdpi.com This reaction, known as the Hinsberg-Korner synthesis, is valued for its reliability and the directness with which it forms the quinoxaline core. sigmaaldrich.com The reaction proceeds by a double condensation, forming two imine bonds which, after tautomerization and dehydration, yield the aromatic quinoxaline ring.

Various catalysts and reaction conditions have been utilized to promote this transformation, including acidic catalysts, high temperatures, and the use of different solvents to optimize yields. uni-konstanz.de Precursors to α-dicarbonyl compounds, such as α-hydroxy ketones and α-halo ketones, can also be used, often undergoing in situ oxidation or elimination to generate the required dicarbonyl intermediate. sigmaaldrich.com

| Catalyst/Reagent | Solvent | Temperature | Key Advantages |

|---|---|---|---|

| Acetic Acid | Ethanol (B145695)/Water | Reflux | Classical, well-established method |

| Iodine (catalytic) | DMSO | Room Temperature | Mild conditions, good for in situ oxidation of α-hydroxy ketones |

| Ammonium Bifluoride | Aqueous Ethanol | Variable | Mild, simple work-up, regioselective potential |

| Microwave Irradiation | Ethanol | Elevated | Rapid reaction times, often high yields |

| Heteropolyoxometalates | Toluene | Room Temperature | Heterogeneous, recyclable catalyst, mild conditions |

Intramolecular Cyclization and Oxidative Cyclization Protocols

Alternative strategies to the direct condensation approach involve intramolecular cyclization pathways. These methods often start with precursors that already contain one of the C-N bonds of the final quinoxaline ring. For example, N-aryl enamines can undergo electrochemical tandem oxidative azidation and intramolecular cyclization to form quinoxalines. cymitquimica.com This process involves the formation of a vinyl azide (B81097) intermediate, which then cyclizes to form the quinoxaline ring. cymitquimica.com

Oxidative cyclization protocols provide another powerful route. These reactions might involve the oxidation of precursors that, upon oxidation, become susceptible to cyclization. An example is the copper-catalyzed C-H amination method for synthesizing quinoxaline derivatives from N-aryl enamines, which proceeds through an azidation/cyclic amination process. cymitquimica.com These methods often avoid the need for pre-functionalized dicarbonyl compounds and can offer different substrate scopes and selectivities. cymitquimica.com

Multi-component Reaction Approaches for Quinoxaline Core Formation

Multi-component reactions (MCRs) have emerged as highly efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. orgsyn.org Various MCRs have been developed for the synthesis of quinoxalines, offering advantages in terms of atom economy, reduced waste, and operational simplicity. orgsyn.org These reactions often exploit domino or sequential processes, where the product of one reaction step becomes the substrate for the next in the same pot. orgsyn.org Isocyanide-based MCRs, such as variations of the Ugi reaction, have been successfully applied to the synthesis of highly functionalized quinoxaline derivatives. orgsyn.org

Specific Synthesis of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate

The synthesis of the specific target molecule, this compound, logically follows the classical condensation methodology, given its structure.

Detailed Synthetic Procedures and Optimizations

While a specific, optimized procedure for this compound is not extensively documented in readily available literature, a highly plausible synthetic route can be designed based on established protocols for analogous compounds. The synthesis would involve the condensation of 4,5-dimethyl-1,2-phenylenediamine with an appropriate α-dicarbonyl precursor, namely ethyl 2,3-dioxobutanoate.

Proposed Synthetic Route:

A mixture of 4,5-dimethyl-1,2-phenylenediamine and ethyl 2,3-dioxobutanoate would be reacted in a suitable solvent, such as ethanol or acetic acid. The reaction is typically heated to reflux to ensure completion. prepchem.com The use of a catalytic amount of acid can facilitate the condensation and dehydration steps. After the reaction, the product can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification techniques like recrystallization or column chromatography.

| Reactant Name | Structure | Role in Synthesis |

|---|---|---|

| 4,5-Dimethyl-1,2-phenylenediamine |  | Provides the benzene (B151609) ring and two nitrogen atoms for the quinoxaline core. |

| Ethyl 2,3-dioxobutanoate |  | Provides the two carbonyl carbons for the pyrazine (B50134) ring and the methyl and ethyl carboxylate substituents. |

Optimization of this reaction would involve screening different solvents, catalysts, temperatures, and reaction times to maximize the yield and purity of the desired product. unh.edu Modern techniques such as microwave-assisted synthesis could also be employed to potentially reduce reaction times and improve yields. unh.edu

Considerations of Regioselectivity and Stereochemical Control

Regioselectivity is a critical consideration in the synthesis of unsymmetrically substituted quinoxalines. mdpi.com When an unsymmetrical o-phenylenediamine reacts with an unsymmetrical α-dicarbonyl compound, the formation of two constitutional isomers is possible.

In the synthesis of this compound, the o-phenylenediamine precursor, 4,5-dimethyl-1,2-phenylenediamine, is symmetrical. However, the α-dicarbonyl precursor, ethyl 2,3-dioxobutanoate, is unsymmetrical, containing a ketone and an α-ketoester functionality. The nucleophilic attack of the two amino groups of the diamine on the two distinct carbonyl groups of the ketoester can, in principle, lead to two different regioisomers.

The reaction involves the initial condensation of one of the amino groups with one of the carbonyl groups. The relative reactivity of the ketone versus the α-keto carbonyl group in ethyl 2,3-dioxobutanoate will influence the initial step and, consequently, the final regiochemical outcome. Generally, the ketone carbonyl is more electrophilic and less sterically hindered than the keto-ester carbonyl, which may favor the initial attack at this position. The subsequent cyclization would then determine the final arrangement of the substituents. Theoretical and experimental studies on similar systems are often required to predict and confirm the major regioisomer formed. mdpi.com As the target compound has defined numbering, achieving regioselective synthesis is paramount. In some cases, dual-protein systems involving enzymes like lipase (B570770) and hemoglobin have been used to achieve moderate regioselectivity in quinoxaline synthesis in aqueous media. orgsyn.org

Since the starting diamine is symmetric, the issue of regioselectivity simplifies to the orientation of the dicarbonyl component. The reaction of 4,5-dimethyl-1,2-phenylenediamine with ethyl 2,3-dioxobutanoate can theoretically yield two isomers: this compound and Ethyl 2,6,7-trimethylquinoxaline-3-carboxylate. The control over which isomer is predominantly formed is a key synthetic challenge.

There are no stereocenters in the final structure of this compound, so stereochemical control in terms of enantioselectivity or diastereoselectivity is not a factor in this specific synthesis.

Principles of Green Chemistry in Quinoxaline Synthesis

The development of synthetic methodologies for quinoxaline derivatives has increasingly focused on the principles of green chemistry, aiming to create more environmentally benign and sustainable processes. This involves the use of recyclable catalysts, aqueous media, and energy-efficient reaction conditions to minimize waste and environmental impact.

Application of Recyclable Catalysts and Aqueous Media

A significant advancement in the green synthesis of quinoxalines is the use of recyclable catalysts in aqueous media. rsc.orgtandfonline.comresearchgate.net Traditional methods often rely on strong acid catalysts and high temperatures, which can lead to environmental concerns. nih.govnih.gov To address these issues, researchers have explored various heterogeneous and reusable catalysts.

For instance, nano-Fe3O4 and its derivatives have been employed as efficient and magnetically separable catalysts for quinoxaline synthesis in aqueous or ethanolic media at room temperature. rsc.org Other examples include the use of sulfated polyborate, alumina-supported heteropolyoxometalates, and cellulose (B213188) sulfuric acid as recyclable solid acid catalysts. researchgate.netnih.govias.ac.in These catalysts offer several advantages, including ease of separation from the reaction mixture, potential for reuse without significant loss of activity, and often milder reaction conditions. nih.govias.ac.in The use of water as a solvent is particularly advantageous as it is non-toxic, non-flammable, and readily available. researchgate.net

Table 1: Examples of Recyclable Catalysts in Quinoxaline Synthesis

| Catalyst | Solvent | Key Advantages |

| Nano-Fe3O4 based catalysts | Water, Ethanol | Magnetically separable, reusable, mild reaction conditions. rsc.org |

| Sulfated polyborate | Solvent-free | Mild acidity, non-toxic, reusable. ias.ac.in |

| Alumina-supported heteropolyoxometalates | Toluene | High yields, reusable, room temperature conditions. nih.gov |

| Cellulose sulfuric acid | Water, Ethanol | Inexpensive, biodegradable, reusable. researchgate.net |

| L-arabinose | Not specified | Eco-friendly, sustainable. tandfonline.com |

Microwave-Assisted and Solvent-Free Reaction Conditions

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods for the synthesis of quinoxalines. nih.govsemanticscholar.orgtandfonline.commdpi.comudayton.edu This technique often leads to shorter reaction times, higher yields, and can frequently be performed under solvent-free conditions. nih.govtandfonline.com

The combination of microwave irradiation with solvent-free and catalyst-free conditions represents a particularly green and efficient approach. nih.govtandfonline.com This methodology has been successfully applied to the synthesis of various quinoxaline derivatives, demonstrating numerous benefits such as operational simplicity and reduced environmental impact. nih.govtandfonline.com For example, the reaction of benzil (B1666583) and 1,2-diaminobenzene under these conditions can afford the corresponding quinoxalines in high yields (71–98%) within a very short reaction time of 2–6 minutes. tandfonline.com

Solvent-free conditions, in general, are highly desirable as they eliminate the need for potentially toxic and volatile organic solvents, thereby reducing waste and simplifying product purification. ias.ac.in

Design and Synthesis of Functionalized Derivatives and Analogues of this compound

The strategic functionalization of the this compound scaffold allows for the systematic exploration of structure-activity relationships and the development of novel compounds with tailored properties. Key modifications include transformations of the ester moiety, substitutions on the aromatic ring, and the synthesis of N-oxide derivatives.

Ester Moiety Modifications and Hydrolysis to Carboxylic Acid

The ester group at the 2-position of the quinoxaline ring is a versatile handle for further chemical modifications. One of the most fundamental transformations is its hydrolysis to the corresponding carboxylic acid. This reaction is typically achieved under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis involves heating the ester with a dilute acid, such as hydrochloric or sulfuric acid, in the presence of excess water. chemguide.co.uklibretexts.org This reaction is reversible, and the use of a large excess of water helps to drive the equilibrium towards the formation of the carboxylic acid and alcohol. libretexts.orglibretexts.org

Basic hydrolysis, also known as saponification, is often the preferred method as the reaction is irreversible and the products are generally easier to separate. chemguide.co.uklibretexts.org This process involves heating the ester with a dilute alkali, such as sodium hydroxide (B78521) solution. libretexts.org The reaction yields the salt of the carboxylic acid and the corresponding alcohol. libretexts.org Subsequent acidification of the reaction mixture protonates the carboxylate salt to afford the free carboxylic acid. jk-sci.com The resulting quinoxaline-2-carboxylic acid can then serve as a precursor for the synthesis of amides, other esters, or can be subjected to decarboxylation reactions.

Aromatic Ring Substitutions and Their Synthetic Routes

Introducing substituents onto the benzene ring of the quinoxaline core is a crucial strategy for modulating the electronic and steric properties of the molecule. A common and versatile method for achieving this is through nucleophilic aromatic substitution (S N Ar) reactions. udayton.edu

For S N Ar to occur, the aromatic ring must be activated by the presence of electron-withdrawing groups and contain a good leaving group. udayton.edu In the context of quinoxaline chemistry, 2,3-dichloroquinoxaline (B139996) is a valuable starting material for introducing a variety of nucleophiles at the 2- and 3-positions. udayton.edu While this specific example pertains to the pyrazine ring, the principles can be extended to suitably activated benzene rings.

Another approach is the vicarious nucleophilic substitution (VNS) of hydrogen, which allows for the direct functionalization of C-H bonds on the electron-deficient quinoxaline ring. rsc.orgresearchgate.net This method has been successfully employed using quinoxaline N-oxides, which enhances the electrophilicity of the quinoxaline system, facilitating the introduction of various substituents. rsc.org

Quinoxaline N-Oxide Derivatives: Synthesis and Structural Variations

The synthesis of quinoxaline N-oxide derivatives, particularly quinoxaline 1,4-dioxides, provides access to a class of compounds with distinct chemical reactivity and biological properties. nih.govcore.ac.uknih.govresearchgate.net A primary method for their synthesis is the Beirut reaction, which involves the heterocyclization of benzofuroxans with enols or enamines. nih.gov

Historically, direct oxidation of the parent quinoxaline with peracids was a common route, though the Beirut reaction is now often more efficient. nih.govcore.ac.uk The condensation of o-benzoquinone dioxime with 1,2-dicarbonyl compounds can also yield quinoxaline 1,4-dioxides, although sometimes in low yields. nih.gov

The presence of the N-oxide functionalities significantly influences the electronic properties of the quinoxaline ring system, making it more susceptible to nucleophilic attack and enabling a wider range of chemical transformations. rsc.org For example, the alkyl groups on the quinoxaline core of N-oxide derivatives can be readily modified. A notable example is the bromination of 2,3-dimethylquinoxaline (B146804) 1,4-dioxide, which serves as a key step in the synthesis of antibacterial agents. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for Ethyl 3,6,7 Trimethylquinoxaline 2 Carboxylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through the analysis of ¹H, ¹³C, and various two-dimensional (2D) NMR spectra, a complete structural map of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate can be assembled.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for each proton set. The ethyl ester group would present a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl protons (-CH₃). ucalgary.caucalgary.ca The three methyl groups attached to the quinoxaline (B1680401) ring at positions 3, 6, and 7 would each appear as sharp singlets, with their precise chemical shifts influenced by their position on the aromatic system. ucalgary.ca The two aromatic protons at the C5 and C8 positions on the quinoxaline core would also appear as singlets, confirming the substitution pattern.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in the molecule. Key expected signals include a highly deshielded peak for the ester carbonyl carbon (C=O) around 167 ppm. ucalgary.caucalgary.ca The sp²-hybridized carbons of the quinoxaline ring would appear in the aromatic region of the spectrum. rsc.org The carbon of the ethyl group's methylene (-CH₂-) would be found around 61 ppm due to the oxygen's influence, while the ethyl's terminal methyl carbon would be seen at a much higher field (lower ppm). ucalgary.caucalgary.ca The carbons of the three methyl groups attached to the ring would also be observed in the upfield region.

2D NMR: To confirm assignments made from 1D spectra, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are utilized. A COSY spectrum would show a clear correlation between the quartet and triplet of the ethyl group, confirming their connectivity. An HSQC spectrum would link each proton signal directly to its attached carbon, allowing for unambiguous assignment of the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound Data predicted based on analogous structures.

| Assignment | ¹H NMR (Predicted δ, ppm) | Multiplicity | ¹³C NMR (Predicted δ, ppm) |

| Ethyl -O-CH₂- | ~4.4 | Quartet (q) | ~61-62 |

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~14 |

| Ring -CH₃ (C3) | ~2.5 | Singlet (s) | ~20-22 |

| Ring -CH₃ (C6) | ~2.4 | Singlet (s) | ~20-22 |

| Ring -CH₃ (C7) | ~2.4 | Singlet (s) | ~20-22 |

| Aromatic -H (C5) | ~7.5 - 8.0 | Singlet (s) | ~125-145 |

| Aromatic -H (C8) | ~7.5 - 8.0 | Singlet (s) | ~125-145 |

| Ester C=O | --- | --- | ~165-167 |

| Quinoxaline Ring Carbons | --- | --- | ~125-160 |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. For this compound (Molecular Formula: C₁₄H₁₆N₂O₃), HRMS provides experimental confirmation of its molecular formula, a fundamental piece of identifying data. chemsynthesis.com

Electrospray ionization (ESI) is a common soft ionization technique that would typically generate the protonated molecule, [M+H]⁺. nih.gov The analysis of this ion's exact mass would allow for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the parent ion, which provides valuable structural information. nih.gov By inducing fragmentation through collision-induced dissociation (CID), a characteristic fragmentation tree can be established. For this molecule, predictable fragmentation pathways would include the neutral loss of ethene from the ethyl group, the loss of the ethoxy radical (•OCH₂CH₃), or the cleavage of the entire ester group. These fragmentation patterns help to confirm the presence and connectivity of the various functional groups within the molecule.

Table 2: Predicted HRMS Data and Major Fragments for this compound

| Species | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₁₄H₁₇N₂O₃⁺ | 261.1234 | Protonated molecular ion |

| [M-C₂H₅O]⁺ | C₁₂H₁₀N₂O₂⁺ | 214.0737 | Loss of the ethoxy group |

| [M-C₂H₄]⁺ | C₁₂H₁₂N₂O₃⁺ | 232.0842 | Loss of ethene |

| [M-COOC₂H₅]⁺ | C₁₁H₁₁N₂⁺ | 171.0917 | Loss of the ethyl carboxylate group |

Vibrational (Infrared) and Electronic (UV-Visible) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational (Infrared) Spectroscopy: Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration, typically observed in the range of 1700-1735 cm⁻¹. nih.govresearchgate.net Other key absorptions would include C-O stretching bands for the ester linkage, aromatic C=C and C=N stretching vibrations within the quinoxaline ring system around 1600 cm⁻¹, and C-H stretching vibrations for both the aromatic ring and the aliphatic methyl and ethyl groups. ucalgary.caucalgary.ca

Electronic (UV-Visible) Spectroscopy: UV-Visible spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-system of the quinoxaline core, which acts as a chromophore. semanticscholar.org Quinoxaline derivatives typically exhibit multiple absorption bands in the UV-Vis spectrum corresponding to π→π* and n→π* electronic transitions. semanticscholar.orgnist.gov The spectrum for this compound is expected to show strong absorption maxima characteristic of the substituted quinoxaline ring, reflecting its extended electronic conjugation. nih.gov

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy Type | Feature | Predicted Range | Assignment |

| Infrared (IR) | Wavenumber (cm⁻¹) | 1700 - 1735 | C=O stretch (Ester) |

| 1275 - 1100 | C-O stretch (Ester) | ||

| ~1600 | C=C / C=N stretch (Aromatic) | ||

| 2900 - 3100 | C-H stretch (Aliphatic & Aromatic) | ||

| UV-Visible | Wavelength (λₘₐₓ) | 280 - 400 nm | π→π* and n→π* transitions |

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, single-crystal X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state. nih.govrsc.org This technique maps the electron density within a crystal, revealing precise atomic coordinates, bond lengths, bond angles, and torsional angles. For this compound, obtaining a suitable single crystal would allow for the definitive confirmation of the substitution pattern on the quinoxaline ring and the conformation of the ethyl carboxylate group relative to the planar aromatic system. researchgate.netresearchgate.net Furthermore, X-ray analysis elucidates intermolecular interactions in the crystal lattice, such as π-π stacking, which can influence the material's bulk properties. researchgate.net Although a specific crystal structure for this compound is not publicly available, analysis of related quinoxaline derivatives shows that the core heterocyclic ring system is generally planar. researchgate.net

Chromatographic Methods for Purity Assessment and Mixture Separation (HPLC, GC-MS, UPLC)

Chromatographic techniques are indispensable for assessing the purity of a synthesized compound and for separating it from starting materials, byproducts, or other impurities. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for analyzing the purity of non-volatile organic compounds. A reversed-phase method, likely employing a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent like acetonitrile (B52724) or methanol, would be suitable for this compound. nih.gov The purity is determined by integrating the area of the main peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the quinoxaline chromophore absorbs strongly.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that combines the separation capability of gas chromatography with the detection power of mass spectrometry. ijstr.org It is suitable for compounds that are thermally stable and sufficiently volatile. The GC separates the target compound from any volatile impurities, and the mass spectrometer provides identification of each component based on its mass spectrum and fragmentation pattern. ijstr.orgrsc.org This method is highly effective for identifying and quantifying trace impurities in the final product.

Table 4: Typical Chromatographic Methods for Analysis

| Method | Stationary Phase | Typical Mobile Phase / Carrier Gas | Detector |

| HPLC / UPLC | C18 silica | Acetonitrile/Water or Methanol/Water | UV-Vis |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer (MS) |

Computational and Theoretical Investigations of Ethyl 3,6,7 Trimethylquinoxaline 2 Carboxylate

Density Functional Theory (DFT) Studies of Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. For Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, DFT calculations, often employing methods like B3LYP with a 6-311G(d,p) basis set, are used to determine the most stable conformation (optimized geometry) of the molecule. ssrn.comnih.gov

Theoretical calculations for related quinoxaline (B1680401) derivatives show that the quinoxaline ring system is largely planar. nih.gov The methyl groups at positions 3, 6, and 7, and the ethyl carboxylate group at position 2 are the key substituents. The geometry optimization reveals the precise bond lengths, bond angles, and dihedral angles. The ethyl carboxylate group is typically found to be twisted with respect to the plane of the quinoxaline ring, a common feature in similar structures. mdpi.comresearchgate.net This spatial arrangement minimizes steric hindrance and influences the molecule's electronic properties and intermolecular interactions.

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. scirp.org The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting capacity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.netresearchgate.net

For quinoxaline derivatives, the HOMO is typically delocalized over the electron-rich benzopyrazine ring system, while the LUMO is also distributed across the aromatic core. nih.govdoaj.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ssrn.com Computational studies on analogous quinoxaline structures provide expected energy values for this compound. ssrn.comnih.govnih.gov

Table 1: Predicted Frontier Molecular Orbital Energies

| Parameter | Predicted Energy (eV) |

|---|---|

| EHOMO | -6.14 |

| ELUMO | -2.25 |

| Energy Gap (ΔE) | 3.89 |

Note: Data are representative values based on DFT calculations for structurally similar quinoxaline derivatives. nih.gov

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack. researchgate.netwolfram.com

In this compound, the MEP surface is expected to show significant negative potential around the two nitrogen atoms of the quinoxaline ring and the oxygen atoms of the ethyl carboxylate group. nih.govresearchgate.net These areas represent the most likely sites for hydrogen bonding and interactions with electrophiles. Conversely, positive potential is concentrated around the hydrogen atoms of the methyl and ethyl groups, as well as the aromatic ring. researchgate.net This information is crucial for understanding non-covalent interactions in biological systems. researchgate.net

Molecular Docking Simulations to Investigate Ligand-Biomacromolecule Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interaction. Quinoxaline derivatives are known to interact with various protein targets, including protein kinases, which are often implicated in cancer. ekb.egnih.gov For this compound, docking simulations can identify potential biological targets and elucidate its binding mechanism.

Docking simulations predict how this compound fits into the active site of a target protein and estimate the strength of this interaction, expressed as a binding affinity or docking score (often in kcal/mol). researchgate.net A more negative binding affinity indicates a more stable ligand-receptor complex. Studies on similar quinoxaline compounds have shown strong binding affinities for targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key protein in angiogenesis. nih.gov The simulations reveal that the molecule orients itself within the binding pocket to maximize favorable interactions with surrounding amino acid residues.

Table 2: Predicted Binding Affinities for Selected Target Receptors

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| VEGFR-2 Kinase | 4HJO | -10.5 |

| DNA Gyrase Subunit B | 4P8N | -8.8 |

| c-Jun N-terminal Kinase 1 | 3PZE | -9.2 |

Note: Binding affinities are hypothetical values based on docking studies of similar quinoxaline derivatives against common biological targets. nih.govnih.govtandfonline.com

The stability of the ligand-receptor complex is determined by a network of intermolecular interactions. Docking analysis provides detailed information about these interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net For this compound, the nitrogen atoms of the quinoxaline ring and the carbonyl oxygen of the ester group are expected to act as hydrogen bond acceptors, forming crucial bonds with donor residues like lysine (B10760008) or arginine in the protein's active site. nih.gov The aromatic quinoxaline core can participate in π-π stacking interactions with aromatic residues such as tyrosine or phenylalanine. Furthermore, the methyl and ethyl groups contribute to hydrophobic interactions within the binding pocket.

Table 3: Potential Intermolecular Interactions with VEGFR-2 Active Site Residues

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Quinoxaline Nitrogens, Carbonyl Oxygen | Glu885, Cys919, Asp1046 |

| π-π Stacking | Quinoxaline Ring System | Phe918, Phe1047 |

| Hydrophobic | Methyl Groups, Ethyl Group | Val848, Val899, Leu1035 |

Note: The interacting residues are based on typical binding modes of quinoxaline inhibitors in the VEGFR-2 kinase domain. nih.gov

Exploration of Structure-Property Relationships through Computational Models

The three methyl groups at positions 3, 6, and 7 are electron-donating, which generally increases the electron density of the aromatic system and raises the HOMO energy level. This can affect the molecule's reactivity and its ability to engage in certain intermolecular interactions. The ethyl carboxylate group at position 2 is an electron-withdrawing group and a potent hydrogen bond acceptor. mdpi.com This group is often crucial for anchoring the ligand within the active site of a receptor. tandfonline.com Computational studies comparing derivatives with different substituents can quantify these effects, showing, for instance, how replacing methyl groups with electron-withdrawing groups might lower the HOMO/LUMO energies and alter binding affinities. mdpi.combeilstein-journals.org These models provide a rational basis for designing new quinoxaline derivatives with optimized properties for specific biological applications.

Chemical Reactivity and Transformation Chemistry of Ethyl 3,6,7 Trimethylquinoxaline 2 Carboxylate

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Quinoxaline (B1680401) Ring

The quinoxaline ring system possesses a dual nature regarding aromatic substitution. The pyrazine (B50134) moiety is inherently electron-withdrawing, which deactivates the entire fused system towards electrophilic attack compared to benzene (B151609). Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution, particularly when activated by other electron-withdrawing groups or N-oxidation.

Electrophilic Aromatic Substitution (EAS):

The benzene portion of the quinoxaline nucleus in Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate is substituted with two electron-donating methyl groups at positions C-6 and C-7. These groups activate the benzene ring for electrophilic attack and are ortho- and para-directing. mdpi.com However, the deactivating effect of the fused pyrazine ring and the C-2 ester group means that forcing conditions are generally required for electrophilic substitutions like nitration or halogenation. sapub.org When such reactions do occur, substitution is predicted to take place at the C-5 and C-8 positions, which are ortho to the activating methyl groups. Standard electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. masterorganicchemistry.commsu.edulibretexts.org

Nucleophilic Aromatic Substitution (NAS):

The electron-deficient nature of the pyrazine ring, amplified by the electron-withdrawing C-2 ester group, makes the quinoxaline core an excellent substrate for nucleophilic aromatic substitution (SNAr). rsc.orgnih.gov This reactivity is further enhanced in the corresponding N-oxide derivatives. researchgate.net Nucleophilic attack is generally favored at positions C-2 and C-3 of the pyrazine ring or at positions on the benzene ring that are activated by electron-withdrawing substituents and allow for the stabilization of the negative charge in the Meisenheimer intermediate.

A pertinent example is seen in the regioselective nucleophilic substitution of a chlorine atom on a related quinoxaline N-oxide. In the reaction of 6,7-dichloro-2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide with piperazine, the substitution occurs preferentially at the C-6 position. mdpi.com This regioselectivity is attributed to the conjugation of the C-6 carbon with the electron-withdrawing ester group at the C-2 position, which stabilizes the intermediate complex. mdpi.com It is expected that if a suitable leaving group were present on the benzene ring of this compound, it would exhibit similar reactivity towards nucleophiles.

Table 1: Regioselectivity in Nucleophilic Aromatic Substitution of a Quinoxaline Derivative

| Starting Material | Reagent | Position of Substitution | Product | Reference |

| 6,7-dichloro-2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide | Piperazine | C-6 | 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide | mdpi.com |

Oxidation and Reduction Chemistry of the Quinoxaline Core and N-Oxides

Oxidation and N-Oxide Formation:

The nitrogen atoms of the pyrazine ring are susceptible to oxidation, a characteristic reaction of the quinoxaline core. Treatment with oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid typically yields the corresponding N-oxides. Depending on the reaction conditions, this can lead to the formation of the 1-oxide, the 4-oxide, or the 1,4-dioxide. nih.gov The formation of quinoxaline 1,4-dioxides from substituted benzofuroxans and β-keto esters is a well-established synthetic route known as the Beirut reaction. nih.gov These N-oxide derivatives are important intermediates as the N-oxide groups enhance the ring's susceptibility to both nucleophilic attack and electrophilic substitution on the benzene ring. researchgate.net

Reduction of the Quinoxaline Core:

The quinoxaline ring can be reduced under various conditions. Catalytic hydrogenation (e.g., using H₂/Pd, Pt) or chemical reduction with agents like sodium borohydride (B1222165) in acetic acid or lithium aluminum hydride can reduce the pyrazine ring to yield 1,2,3,4-tetrahydroquinoxaline (B1293668) derivatives. sapub.org The specific product depends on the substrate and the reducing agent employed. Reduction of quinoxaline N-oxides can lead to the deoxygenated quinoxaline or the reduced tetrahydroquinoxaline, depending on the conditions.

Reactions Involving the Ester Functionality: Transesterification and Amidation

The ethyl ester group at the C-2 position is a versatile handle for further molecular modifications through common ester transformations.

Transesterification:

While specific examples for this compound are not prevalent in the literature, standard acid- or base-catalyzed transesterification protocols are expected to be effective. Heating the ethyl ester in the presence of another alcohol (e.g., methanol, propanol) with a catalytic amount of acid or base would lead to the corresponding methyl or propyl ester, respectively.

Amidation:

The ester can be readily converted into a variety of amides. A common method involves the reaction of the ester with an amine, often at elevated temperatures. A more direct and widely applicable transformation is the reaction with hydrazine (B178648) hydrate (B1144303) to form the corresponding carbohydrazide. For instance, ethyl quinoxaline-2-carboxylate reacts with hydrazine to yield quinoxaline-2-carbohydrazide. sapub.org This hydrazide is a valuable intermediate for synthesizing other heterocyclic systems like oxadiazoles. sapub.org Alternatively, the ethyl ester can be hydrolyzed to the corresponding quinoxaline-2-carboxylic acid, which can then be coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HBTU, oxalyl chloride) to afford the desired amides. nih.gov

Table 2: Amidation of Quinoxaline-2-Carboxylate Derivatives

| Starting Material | Reagent(s) | Product Type | Reference |

| Ethyl quinoxaline-2-carboxylate | Hydrazine hydrate | Carboxhydrazide | sapub.org |

| Quinoxaline-2-carboxylic acid | Oxalyl chloride, then various amines | Carboxamide | nih.gov |

Functionalization of Alkyl Substituents on the Quinoxaline Ring

The three methyl groups on the quinoxaline ring exhibit different reactivities based on their position.

Reactivity of the C-3 Methyl Group:

The methyl group at the C-3 position is particularly reactive due to the acidifying effect of the adjacent electron-withdrawing pyrazine ring. The protons of this methyl group are sufficiently acidic to be removed by a strong base. For example, 3-methyl-1H-quinoxalin-2-one can be doubly lithiated with n-butyllithium, with one lithiation occurring at the methyl group. researchgate.net The resulting carbanion is a potent nucleophile that can react with various electrophiles, such as alkyl halides (iodomethane) and carbonyl compounds (benzaldehyde, benzophenone), to yield new C-C bonds at the side chain. researchgate.net

Furthermore, activated methyl groups on quinoxaline rings, especially in their N-oxide forms, can undergo condensation reactions with aldehydes. For example, 2-methyl quinoxaline-1,4-dioxide derivatives readily condense with aldehydes like 4,4'-biphenyl carboxaldehyde in the presence of a base. journalajocs.com It is anticipated that the C-3 methyl group of this compound would undergo similar condensation reactions with aromatic aldehydes to form styryl derivatives.

Reactivity of the C-6 and C-7 Methyl Groups:

The methyl groups at the C-6 and C-7 positions are attached to the benzene ring and behave as typical benzylic substituents. They are susceptible to side-chain oxidation and halogenation.

Side-Chain Oxidation: Strong oxidizing agents, such as hot potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize these benzylic methyl groups to carboxylic acids. libretexts.orgyoutube.com This reaction would transform the 6,7-dimethyl groups into a 6,7-dicarboxylic acid moiety, provided the rest of the molecule can withstand the harsh oxidative conditions. The reaction requires the presence of at least one benzylic hydrogen. libretexts.org

Side-Chain Halogenation: The benzylic positions can be halogenated under free-radical conditions. The use of N-bromosuccinimide (NBS) with a radical initiator (like AIBN or light) is a standard method for selectively brominating the benzylic position of alkylarenes. youtube.comyoutube.com This would convert the C-6 and C-7 methyl groups into bromomethyl groups, which are versatile intermediates for further nucleophilic substitution reactions.

Table 3: Representative Reactions for Functionalization of Alkyl Groups on Quinoxalines and Related Aromatics

| Position of Methyl Group | Reaction Type | Reagents | Expected Product Functionality | Reference (Analogous System) |

| C-3 | Lithiation & Alkylation | 1. n-BuLi 2. Electrophile (e.g., CH₃I) | Elongated alkyl chain (e.g., -CH₂CH₃) | researchgate.net |

| C-3 | Condensation | Ar-CHO, base | Styryl group (-CH=CH-Ar) | journalajocs.com |

| C-6, C-7 | Side-Chain Oxidation | KMnO₄, heat | Carboxylic acid (-COOH) | libretexts.org |

| C-6, C-7 | Side-Chain Bromination | NBS, light/AIBN | Bromomethyl (-CH₂Br) | youtube.com |

Structure Activity Relationship Sar Studies and Molecular Mechanism Investigations of Quinoxaline 2 Carboxylates

Correlating Structural Features of Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate Derivatives with in vitro Biological Responses

The biological activity of quinoxaline (B1680401) derivatives is intricately linked to their structural features. Modifications to the aromatic ring, the nature of the carboxylate group, and the oxidation state of the nitrogen atoms in the pyrazine (B50134) ring can all dramatically alter the compound's efficacy and mechanism of action.

Influence of Aromatic Ring Substituents on Activity Profiles

Substituents on the benzene (B151609) portion of the quinoxaline ring system play a critical role in modulating biological activity. In this compound, the presence of methyl groups at the C6 and C7 positions is significant. Alkyl groups are generally considered electron-donating, which increases the electron density of the aromatic ring and can enhance its interaction with biological targets. lumenlearning.comlibretexts.org

Research on related quinoxaline derivatives has demonstrated that the nature and position of these substituents are crucial. For instance, studies on anticancer quinoxalines have shown that electron-releasing groups, such as methoxy (B1213986) (-OCH3), are essential for potent activity against various cancer cell lines. mdpi.com Conversely, electron-withdrawing groups can decrease activity in some contexts. mdpi.com The location of the substituent also has a profound impact; in a series of novel 3-methylquinoxaline 1,4-dioxides, the placement of an amino group on the benzene ring significantly influenced the compound's antimicrobial activity. mdpi.com Specifically, substituting a chlorine atom at the C6 position was found to be synthetically favorable due to the electronic influence of the electron-withdrawing group at the C2 position, highlighting the electronic interplay across the molecule. mdpi.com This suggests that the specific 6,7-dimethyl substitution pattern in this compound is a key determinant of its biological profile.

| Substituent Type | General Effect on Ring | Observed Impact on Biological Activity (Examples) | Reference |

|---|---|---|---|

| Electron-Donating (e.g., -CH₃, -OCH₃) | Activates the ring, increases electron density | Can increase anticancer activity; essential for activity in some series. | mdpi.com |

| Electron-Withdrawing (e.g., -Cl, -CF₃) | Deactivates the ring, decreases electron density | Can decrease anticancer activity; influences regioselectivity of further reactions. | mdpi.commdpi.com |

| Lipophilic Groups | Increases lipophilicity | Can enhance antimycobacterial activity, potentially by improving cell penetration. | mdpi.com |

Significance of the Carboxylate Moiety in Molecular Recognition

The ethyl carboxylate group at the C2 position is a pivotal feature for molecular recognition and interaction with biological targets. ijacskros.comresearchgate.net This moiety, with its carbonyl oxygen, can act as a hydrogen bond acceptor, forming crucial connections within the binding sites of enzymes or receptors. mdpi.com Molecular docking studies on related N-substituted quinoxaline-2-carboxamides have shown that the carbonyl oxygen of the linker can form hydrogen bonds with key amino acid residues, such as Arg325, partially substituting for interactions of a full carboxylic acid group. mdpi.com

Furthermore, the ester itself can function as a prodrug. In studies of antitubercular agents, an ester of quinoxaline-2-carboxylic acid was identified as a potent prodrug that is likely hydrolyzed in vivo to the free hydroxy group, which is the active form. mdpi.comnih.gov The nature of the group at the C2 position drastically affects biological outcomes. Research comparing quinoxaline derivatives with an ethoxycarbonyl group (like an ester) to those with a carboxamide group found that this substitution negatively impacted antitubercular effectiveness, indicating the specific importance of the ester for that particular activity. mdpi.com

| Moiety at C2 Position | Potential Role | Impact on Activity (Examples) | Reference |

|---|---|---|---|

| Ester (e.g., -COOEt) | Hydrogen bond acceptor, prodrug potential | Essential for certain antitubercular activities. | mdpi.commdpi.com |

| Carboxamide (e.g., -CONH₂) | Hydrogen bond donor/acceptor | Replacing an ester with an amide negatively influenced antitubercular effectiveness. | mdpi.com |

| Hydrazide (e.g., -CONHNH₂) | Chelating agent, reactive group | Can alter the reduction profile of N-oxides compared to the parent ester. | nih.gov |

Impact of N-Oxidation on Biochemical Pathways and Effects

Oxidation of the nitrogen atoms at the N1 and N4 positions of the quinoxaline ring to form quinoxaline 1,4-di-N-oxides (QdNOs) is a common chemical modification that often confers a wide range of potent biological properties, including antitumoral, antibacterial, and antitrypanosomal activities. nih.gov The widespread activity of QdNOs is frequently associated with their ability to generate free radicals under hypoxic (low oxygen) conditions, which are characteristic of solid tumors and sites of bacterial infection. nih.govnih.gov

The biochemical pathway involves the enzymatic reduction of the N-oxide groups. This process can generate reactive oxygen species and other radicals that subsequently damage cellular macromolecules, including DNA, leading to cell death. mdpi.comnih.gov The presence of two N-oxide groups is often necessary for this antibacterial activity. nih.gov However, the substitution pattern on the rest of the molecule can influence the reduction process. For example, studies on Ethyl 3-phenylquinoxaline-2-carboxylate 1,4-di-N-oxide showed that various amines could act as reducing agents, converting the di-N-oxide to mono-N-oxides or the fully reduced quinoxaline, demonstrating that the carboxylate functionality can modulate the reactivity of the N-oxide groups. nih.gov

Identification and Characterization of Potential Molecular Targets

The diverse biological effects of quinoxaline-2-carboxylates stem from their ability to interact with a variety of cellular targets. Research has focused on identifying these targets to better understand their mechanisms of action.

Enzyme Inhibition and Modulatory Effects

The quinoxaline scaffold is recognized as a "privileged structure" capable of binding to numerous biological targets, particularly enzymes. nih.gov Derivatives have been shown to exert their effects through the inhibition of several key enzyme families.

Protein Kinases: Many quinoxaline derivatives function as protein kinase inhibitors. Molecular docking studies have identified potential targets such as vascular endothelial growth factor receptor (VEGFR), which is crucial for angiogenesis (the formation of new blood vessels) in tumors. mdpi.comnih.govnih.gov

Topoisomerases: Human DNA topoisomerases are another important target. These enzymes manage the topology of DNA and are critical for cell replication. Quinoxaline compounds have been identified as potential topoisomerase inhibitors, which is a common mechanism for anticancer agents. nih.govnih.gov

Metabolic Enzymes: Quinoxaline-7-carboxylate 1,4-di-N-oxide derivatives have been investigated as potential inhibitors of key enzymes in the glycolytic pathway of parasites like Entamoeba histolytica and Trypanosoma cruzi. researchgate.neteco-vector.com Targets include trypanothione (B104310) reductase (TR), triosephosphate isomerase (TIM), and pyrophosphate-dependent phosphofructokinase (PPi-PFK). researchgate.neteco-vector.com Inhibition of these enzymes disrupts the parasite's energy metabolism, leading to cell death. eco-vector.com Other studies have identified biotin (B1667282) carboxylase, an enzyme in the fatty acid synthesis pathway, as a target for antibacterial quinoxaline analogues. nih.gov

| Enzyme Target | Biological Process | Therapeutic Area | Reference |

|---|---|---|---|

| VEGFR | Angiogenesis | Anticancer | nih.govnih.gov |

| DNA Topoisomerase | DNA replication and repair | Anticancer, Antimicrobial | nih.govnih.gov |

| Trypanothione Reductase (TR) | Parasite redox defense | Antiparasitic (e.g., Chagas disease) | researchgate.net |

| Triosephosphate Isomerase (TIM) | Glycolysis / Energy Metabolism | Antiparasitic (e.g., Amoebiasis) | eco-vector.com |

| Biotin Carboxylase (BC) | Fatty Acid Synthesis | Antibacterial | nih.gov |

DNA Interaction and Damaging Capabilities

Beyond enzyme inhibition, direct interaction with DNA is a primary mechanism of action for certain quinoxaline derivatives, especially the N-oxides. mdpi.com Quinoxaline 1,4-di-N-oxides are well-documented DNA-damaging agents. mdpi.com Under anaerobic conditions, these compounds can be reduced to generate radicals that cause DNA strand breaks. nih.gov

The mode of action as DNA-damaging agents has been confirmed through mechanistic studies involving drug-resistant mutants. In a study on novel quinoxaline-2-carboxylic acid 1,4-dioxides with antimycobacterial activity, whole-genome sequencing of resistant M. smegmatis mutants revealed single-nucleotide polymorphisms in genes related to DNA repair pathways. mdpi.com This genetic evidence provides strong support for the hypothesis that the compound's primary mechanism of action is through causing DNA damage, which the bacteria try to counteract by upregulating their repair systems. mdpi.com

Mechanistic Insights into Observed Biological Activities

While specific mechanistic data for this compound is not extensively detailed in the available research, comprehensive studies on the broader class of quinoxaline-2-carboxylate derivatives have elucidated several key molecular mechanisms underlying their diverse biological activities. These insights span from antimycobacterial to anticancer and anti-inflammatory effects, highlighting the versatility of the quinoxaline scaffold.

Antimycobacterial Mechanisms:

The antimycobacterial action of quinoxaline-2-carboxylate derivatives, particularly the 1,4-dioxides (QdNOs), involves a multi-faceted approach targeting essential cellular processes in mycobacteria.

DNA Damage: A primary mechanism of action for quinoxaline-2-carboxylic acid 1,4-dioxides is their ability to induce DNA damage. mdpi.comnih.gov This is believed to occur through bioreduction of the N-oxide groups, leading to the production of free radicals that cause single- and double-stranded breaks in bacterial DNA. mdpi.com The high mutagenic potential of these compounds has been confirmed by whole-genome sequencing of resistant M. smegmatis mutants, which revealed a significant number of single-nucleotide polymorphisms. mdpi.comnih.gov

Enzyme Inhibition:

DprE1 Inhibition: Certain 2-carboxyquinoxaline derivatives have been identified as noncovalent and noncompetitive inhibitors of decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1). acs.orgnih.gov DprE1 is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a vulnerable target. acs.orgnih.gov The inhibition of this enzyme disrupts the formation of the cell wall, leading to bacterial death. acs.orgnih.gov

DNA Gyrase Inhibition: Computational in silico studies have suggested that quinoxaline 1,4-dioxides may also target mycobacterial DNA gyrase. mdpi.com These studies indicate that the compounds can bind to the same site as novobiocin, a known DNA gyrase inhibitor, suggesting a potential alternative mechanism for their antimycobacterial effects. mdpi.com

Metabolic Disruption: Research has also indicated that quinoxaline derivatives can affect the metabolic pathways of mycobacteria, specifically the pyruvate (B1213749) oxidation pathway. mdpi.com Resistance to some of these compounds has been linked to mutations in genes encoding for redox enzymes involved in pyruvate metabolism. mdpi.com

The following table summarizes the minimum inhibitory concentrations (MICs) of a representative quinoxaline-2-carboxylic acid 1,4-dioxide derivative against mycobacterial strains.

| Compound | Test Organism | MIC (µg/mL) |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (Compd 4) | M. tuberculosis | 1.25 |

| 7-chloro-2-(ethoxycarbonyl)-3-methyl-6-(piperazin-1-yl)quinoxaline 1,4-dioxide (Compd 4) | M. smegmatis | 4 |

Data sourced from MDPI mdpi.com

Anticancer and Anti-inflammatory Mechanisms:

The anticancer and anti-inflammatory properties of quinoxaline-2-carboxylates are often linked to their ability to inhibit key enzymes involved in cell signaling and inflammation.

Dual EGFR and COX-2 Inhibition: Several novel quinoxaline derivatives have been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2). nih.govnih.govsemanticscholar.org EGFR is a receptor tyrosine kinase that plays a critical role in cancer cell proliferation and survival, while COX-2 is an enzyme that mediates inflammatory pathways and is also implicated in tumorigenesis. nih.govfigshare.com The dual inhibition of these targets presents a promising strategy for developing anticancer and anti-inflammatory agents. nih.govsemanticscholar.org

The inhibitory activity of some quinoxaline derivatives against EGFR is presented in the table below.

| Compound | EGFR IC₅₀ (µM) |

| Compound 4a | 0.3 |

| Compound 13 | 0.4 |

| Compound 11 | 0.6 |

| Compound 5 | 0.9 |

| Erlotinib (Reference) | 0.439 nM |

Data for compounds 4a, 5, 11, and 13 sourced from RSC Publishing nih.gov and for Erlotinib from another study figshare.com. Note the different units.

Other Potential Anticancer Targets: Molecular docking studies have suggested other potential targets for quinoxaline derivatives. For instance, N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamide was predicted to interact with human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR), both of which are established targets in cancer therapy. semanticscholar.org

Advanced Research Applications and Future Trajectories for Quinoxaline 2 Carboxylate Derivatives

Applications in Materials Science and Organic Electronics

Quinoxaline (B1680401) derivatives are notable for their electron-accepting nature, which makes them valuable components in the development of novel materials for electronic applications. researchgate.net The fusion of a benzene (B151609) and a pyrazine (B50134) ring creates a structure with distinct electronic characteristics that can be fine-tuned through chemical modification.

Quinoxaline derivatives have been identified as promising materials for use in organic light-emitting diodes (OLEDs) due to their electroluminescent properties. acs.orgcapes.gov.br These compounds can function as electron-transporting materials, a critical component in the efficient operation of OLED devices. acs.org Research has shown that incorporating quinoxaline moieties into more complex molecular structures, often alongside hole-transporting units like triarylamines, can lead to bipolar compounds with a better balance of charge carrier mobility. acs.orgrsc.org This balance is crucial for achieving high-efficiency light emission.

The photophysical properties of these materials, such as their fluorescence quantum efficiency and emission color, can be systematically tuned by altering the substituents on the quinoxaline ring. acs.org For instance, the introduction of different chromophores can modulate the emission wavelength, leading to devices that emit in various parts of the visible spectrum, including green, yellow, and orange light. acs.orgrsc.org Furthermore, the rigidity of the quinoxaline structure contributes to a higher glass transition temperature (Tg), which enhances the thermal stability and longevity of the OLED device. google.com While much of the research has focused on a range of quinoxaline derivatives, the fundamental electronic properties of the quinoxaline-2-carboxylate core suggest its potential as a building block for new and improved electroluminescent materials.

Table 1: Performance of select Quinoxaline Derivatives in OLEDs

| Quinoxaline Derivative Type | Role in OLED | Emission Color | Key Findings |

|---|---|---|---|

| Quinoxaline-Triarylamine Dyads | Hole-transporter and Emitter | Green | Improved balance of hole and electron mobility. acs.org |

| Chromophore-labeled Quinoxalines | Hole-transporter and Emitter | Green | Emission properties tunable by solvent polarity. acs.org |

| Dipolar Quinoxaline/Pyridopyrazine | Hole-transporter and Emitter | Yellow/Orange | High glass transition temperatures (143–162 °C). rsc.org |

This table is generated based on data from various quinoxaline derivatives to illustrate the potential of the chemical class.

The electron-deficient nature of the quinoxaline ring system also makes its derivatives suitable for use as n-type organic semiconductors. researchgate.net Research into novel quinoxaline-based compounds has demonstrated their potential in organic thin-film transistors (OTFTs). In a study, newly synthesized quinoxaline derivatives were incorporated as the semiconducting layer in OTFTs, exhibiting p-channel characteristics with respectable hole mobilities and high current on/off ratios. researchgate.net The performance of these devices was found to be dependent on the specific molecular structure and the method of film deposition, such as solution-shearing or vacuum deposition. researchgate.net The ability to engineer the molecular structure to control the electronic properties is a key advantage of using quinoxaline derivatives in this context.

Potential in Agrochemical Research and Development

The biological activity of quinoxaline derivatives has been a subject of extensive research, with many compounds exhibiting a range of pharmacological properties. nih.gov This bioactivity also extends to potential applications in agriculture. Specifically, derivatives of quinoxaline-2-carboxylic acid 1,4-dioxides have shown promise as antimycobacterial agents. mdpi.comnih.govresearchgate.net Studies have demonstrated that these compounds can exhibit high activity against various Mycobacteria species, with some derivatives showing low toxicity in vivo. mdpi.comnih.govresearchgate.net

The mechanism of action for some of these compounds is believed to involve DNA damage, highlighting a pathway that could be exploited in the development of new agrochemicals. mdpi.comnih.govresearchgate.net Furthermore, the presence of two N-oxide fragments in the quinoxaline 1,4-dioxide structure is known to impart a wide spectrum of biological properties, including herbicidal activities. mdpi.com This suggests that with further modification and study, quinoxaline-2-carboxylate derivatives could be developed into novel pesticides or herbicides. The structure-activity relationship is significantly influenced by the substituents on the quinoxaline ring, indicating that there is considerable scope for optimizing their performance for specific agrochemical applications. nih.gov

Electrochemical Properties and Applications in Redox Flow Batteries (RFBs)

Aqueous organic redox flow batteries (RFBs) are an emerging technology for large-scale energy storage, and quinoxaline derivatives have been identified as a promising class of materials for this application. acs.orgnsf.gov Their ability to undergo reversible redox reactions makes them suitable for use as charge-storing molecules in the battery's electrolyte. However, the chemical stability of these compounds, particularly in their reduced state, has been a significant challenge, with early studies reporting rapid capacity fade. acs.orgnsf.gov

Recent research has shed light on the degradation mechanisms, identifying tautomerization of the reduced quinoxaline species as a primary cause of instability, especially under alkaline conditions. acs.orgnsf.gov By understanding these degradation pathways, researchers are now developing molecular design principles to create more robust quinoxaline derivatives. For instance, studies have shown that certain structural modifications can significantly enhance stability. One such example is quinoxaline-2-carboxylic acid, which demonstrated a dramatic increase in stability compared to other derivatives and exhibited no capacity fade during extended cycling in a symmetric cell configuration. acs.orgnsf.gov Furthermore, expanding the π-system of the quinoxaline core, as seen in indolo[2,3-b]quinoxaline derivatives, has been shown to result in anolytes with low reduction potentials and high stability, making them suitable for nonaqueous RFBs with high cell voltages. nih.govacs.org

Table 2: Electrochemical Properties of Selected Quinoxaline Derivatives for RFBs

| Compound | Application | Key Findings |

|---|---|---|

| 2,3-dimethylquinoxaline-6-carboxylic acid | Anolyte in Aqueous RFB | Vulnerable to tautomerization in its reduced form. acs.orgnsf.gov |

| Quinoxaline-2-carboxylic acid | Anolyte in Aqueous RFB | Shows a dramatic increase in stability and no capacity fade in mixed symmetric cell cycling. acs.orgnsf.gov |

This table is generated based on data from various quinoxaline derivatives to illustrate the potential of the chemical class.

Emerging Synthetic Methodologies and Catalytic Transformations for Quinoxaline Derivatives

The growing interest in quinoxaline derivatives has spurred the development of new and efficient synthetic methods. rsc.org The classical approach to synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org While effective, this method can sometimes require harsh reaction conditions.

Modern synthetic chemistry has introduced a variety of catalytic systems to facilitate this transformation under milder conditions and with higher yields. orientjchem.org These include the use of various Lewis acid catalysts and even nanoparticle-based catalysts. sapub.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times and cleaner product formation. sapub.org

Furthermore, researchers are exploring novel catalytic transformations to construct the quinoxaline scaffold. Palladium-catalyzed reactions, for example, have been employed in the reductive annulation of catechols and nitroarylamines to directly access quinoxaline derivatives. rsc.org Transition-metal-free synthetic routes are also gaining traction as a more sustainable and environmentally friendly approach. rsc.org These emerging methodologies not only provide more efficient access to known quinoxaline derivatives but also open up possibilities for the synthesis of new and more complex structures with tailored properties for specific applications.

Outlook for Interdisciplinary Research and Novel Applications of Substituted Quinoxaline Carboxylates

The diverse applications of quinoxaline-2-carboxylate derivatives across materials science, potential agrochemicals, and energy storage underscore the immense potential for interdisciplinary research. The convergence of organic synthesis, materials science, electrochemistry, and biology will be crucial in unlocking the full potential of this class of compounds.

Future research will likely focus on the rational design of novel quinoxaline-2-carboxylate derivatives with optimized properties for specific applications. For example, in the field of organic electronics, the development of materials with enhanced charge transport properties and improved stability will be a key objective. In agrochemical research, a deeper understanding of the structure-activity relationships will guide the synthesis of more potent and selective agents. For redox flow batteries, the focus will be on designing molecules with high stability, high solubility, and tailored redox potentials.

The continued development of advanced synthetic methodologies will be paramount in enabling the synthesis of these next-generation materials. As our understanding of the fundamental properties of substituted quinoxaline carboxylates grows, we can expect to see their application in a host of new and exciting technologies, further solidifying their importance as a versatile and valuable class of heterocyclic compounds.

Q & A

Q. What are the established synthetic routes for Ethyl 3,6,7-trimethylquinoxaline-2-carboxylate, and what reaction conditions are critical for yield optimization?

The synthesis typically involves condensation reactions between diamine precursors and α-keto esters. For example, nucleophilic addition of 7,8-diaminoquinoline derivatives with α-acetyl-N-arylhydrazonoyl chlorides in ethanol, catalyzed by triethylamine, yields quinoxaline derivatives via cyclocondensation . Key factors include:

- Temperature control (reflux conditions at ~80°C).

- Stoichiometric ratios of reagents (e.g., 1:1 molar ratio of diamine to hydrazonoyl chloride).

- Solvent selection (polar aprotic solvents like ethanol enhance cyclization).

Yield optimization requires monitoring reaction progress via TLC and adjusting pH to minimize side products.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR spectroscopy : ¹H and ¹³C NMR are critical for confirming substituent positions on the quinoxaline ring. For example, methyl protons at positions 3, 6, and 7 exhibit distinct splitting patterns due to neighboring substituents .

- X-ray crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves the 3D structure. In related quinoxalines, triclinic or monoclinic systems with space group P1 or P2₁/c are common. Bond lengths (e.g., C–N: ~1.34 Å) and torsion angles confirm stereoelectronic effects .

- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~230.267 for C₁₃H₁₄N₂O₂) .

Q. What safety precautions are recommended when handling this compound in the laboratory?

Based on analogous quinoxaline derivatives:

- Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact (GHS Category 2A/2B hazards) .

- Ventilation : Use fume hoods due to potential dust/aerosol formation.

- Waste disposal : Segregate organic waste and avoid aqueous release (non-biodegradable) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or biological activity of this compound?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the electron-withdrawing carboxylate group at position 2 enhances electrophilicity at the quinoxaline core .

- Molecular docking : Simulates binding affinity with biological targets (e.g., enzymes like acetylcholinesterase). Parameters include:

- Ligand preparation : Protonation states and tautomer generation.

- Binding pocket analysis : Grid boxes centered on active sites (e.g., 20 ų) .

DFT-optimized geometries (B3LYP/6-31G* basis set) improve docking accuracy .

Q. How can contradictions in spectral or crystallographic data be resolved during structural elucidation?

- Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC to confirm ¹H-¹³C correlations. For crystallographic discrepancies (e.g., disordered atoms), refine using SHELXL with restraints (ISOR, DELU) .

- Dynamic effects : Consider temperature-dependent NMR to detect conformational flexibility. For example, methyl group rotation may cause averaged signals at room temperature .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., introducing substituents at position 6 or 7)?

- Directing groups : Use electron-donating groups (e.g., methyl at position 3) to activate specific positions for electrophilic substitution.

- Metal catalysis : Pd-mediated C–H activation enables selective functionalization. For example, Suzuki coupling at position 6 with aryl boronic acids .

- Solvent effects : Polar solvents (DMF, DMSO) stabilize transition states for regioselective attack .

Q. How does the compound’s crystal packing influence its physicochemical properties (e.g., solubility, stability)?

- Intermolecular interactions : Hydrogen bonds (e.g., O–H⋯O=C) and π-π stacking (quinoxaline rings) reduce solubility but enhance thermal stability. For example, triclinic packing with Z = 2 creates dense layers .

- Hygroscopicity : Methyl and ethyl groups reduce water absorption compared to hydroxylated analogs .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters for Related Quinoxaline Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.